molecular formula C8H9ClN2O2 B3148448 Methyl 4,5-diamino-2-chlorobenzoate CAS No. 64617-64-7

Methyl 4,5-diamino-2-chlorobenzoate

Cat. No. B3148448
CAS RN: 64617-64-7
M. Wt: 200.62 g/mol
InChI Key: YZANWUCFEFJRMT-UHFFFAOYSA-N
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Description

“Methyl 4,5-diamino-2-chlorobenzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), two amino groups, and a chlorine atom. The “methyl” prefix indicates the presence of a methyl group attached to the carboxylate .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a methylating agent to introduce the methyl group, and a chlorinating agent to introduce the chlorine atom . The exact method would depend on the specific precursor used .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring with a carboxylate group (COO-) substituted with a methyl group (CH3), two amino groups (NH2), and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. The amino groups might participate in acid-base reactions, the chlorine atom might undergo substitution reactions, and the carboxylate group might undergo esterification or other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of polar functional groups like carboxylate and amino groups might make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Methyl 4,5-diamino-2-chlorobenzoate, as a chemical compound, plays a crucial role in synthetic chemistry, particularly in the synthesis of complex molecules. Research has shown that chlorobenzoate derivatives, including those similar to this compound, are involved in reactions that exhibit regioselectivity, where specific positions on the aromatic ring are preferred for chemical reactions. For instance, in a study on the regioselectivity of methyl chlorobenzoate analogues, it was found that reactions with trimethylstannyl anions occur primarily at specific positions on the benzene ring, dictated by the electronic nature of the substituents and the steric effects (Montañez, Uranga, & Santiago, 2010). This has implications for designing synthetic routes in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Material Science and Polymer Chemistry

Compounds structurally related to this compound are used in the development of novel materials, including polymers with specific properties. For example, diamine monomers, which share functional groups with this compound, have been utilized to synthesize polyimides and poly(amide-imide)s. These polymers are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications in electronics, aerospace, and coatings (Kim et al., 2013). The introduction of specific functional groups, such as amino and chloro substituents, can further modify the polymer properties, such as solubility, refractive index, and thermal behavior.

Antimicrobial Applications

The structural motifs present in this compound, particularly the aromatic ring combined with amino and chloro substituents, are commonly found in compounds with biological activity. For instance, some derivatives of chlorobenzoates have been evaluated for their antimicrobial properties. Research has shown that certain substituted pyridyl 4-chlorobenzoates exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting the potential of chlorobenzoate derivatives in developing new antimicrobial agents (Eldeab, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a reagent in a chemical reaction, its mechanism of action would involve the reactions of its functional groups .

Safety and Hazards

As with any chemical compound, handling “Methyl 4,5-diamino-2-chlorobenzoate” would require appropriate safety measures. This might include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

methyl 4,5-diamino-2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZANWUCFEFJRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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